molecular formula C11H16N2O2 B15075428 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-allyl- CAS No. 882-66-6

1,3-Diazaspiro(4.5)decane-2,4-dione, 3-allyl-

Cat. No.: B15075428
CAS No.: 882-66-6
M. Wt: 208.26 g/mol
InChI Key: ZNZNICRHPGQPCX-UHFFFAOYSA-N
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Description

1,3-Diazaspiro(45)decane-2,4-dione, 3-allyl- is a heterocyclic compound with the molecular formula C11H16N2O2 It is a derivative of 1,3-diazaspiro(45)decane-2,4-dione, featuring an allyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-allyl- typically involves the reaction of 1,3-diazaspiro(4.5)decane-2,4-dione with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,3-Diazaspiro(4.5)decane-2,4-dione, 3-allyl- undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding saturated derivative.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiols under mild conditions.

Major Products Formed

    Oxidation: Epoxides or aldehydes.

    Reduction: Saturated derivatives.

    Substitution: Azido or thioether derivatives.

Scientific Research Applications

1,3-Diazaspiro(4.5)decane-2,4-dione, 3-allyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-allyl- is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its allyl group and spirocyclic structure. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazaspiro(4.5)decane-2,4-dione: The parent compound without the allyl group.

    1,3,8-Triazaspiro(4.5)decane-2,4-dione: A similar compound with an additional nitrogen atom in the ring.

    8-Methyl-1,3-diazaspiro(4.5)decane-2,4-dione: A derivative with a methyl group at the 8-position.

Uniqueness

1,3-Diazaspiro(4.5)decane-2,4-dione, 3-allyl- is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

882-66-6

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

3-prop-2-enyl-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C11H16N2O2/c1-2-8-13-9(14)11(12-10(13)15)6-4-3-5-7-11/h2H,1,3-8H2,(H,12,15)

InChI Key

ZNZNICRHPGQPCX-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2(CCCCC2)NC1=O

Origin of Product

United States

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